![molecular formula C9H8ClF3N2O2 B2929072 [4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006447-79-5](/img/structure/B2929072.png)
[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
Scientific Research Applications
Organic Acids in Scientific Research
Organic acids, including acetic acid, formic acid, and others, are widely used in scientific research for a variety of purposes:
Acidizing Operations : Organic acids are employed in the petroleum industry for acidizing operations to enhance oil and gas recovery. Acetic acid and formic acid are used for their ability to dissolve mineral deposits in carbonate and sandstone formations, improving permeability and facilitating extraction. These acids are chosen for their lower corrosion rates and better performance in high-temperature environments compared to more aggressive acids like hydrochloric acid (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Chemical Synthesis : Organic acids serve as key reagents in the synthesis of a wide range of chemicals. For example, acetic acid is used in the production of vinyl acetate monomer, an important precursor for various polymers and resins. Additionally, organic acids are employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Pyrazoles in Scientific Research
Pyrazoles are a class of organic compounds with significant biological and pharmaceutical activities:
Medicinal Chemistry : Pyrazoles have been investigated for their potential as therapeutic agents. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The incorporation of functional groups such as the trifluoromethyl group can significantly affect the biological activity and pharmacokinetic properties of these compounds (Kaur, Kumar, & Gupta, 2015).
Agricultural Chemistry : Pyrazole derivatives are explored for their use as agrochemicals, including herbicides, insecticides, and fungicides. Their structural diversity allows for the design of compounds with specific modes of action against various pests and weeds.
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Other pyrazole derivatives have been shown to influence various biological pathways, including antiviral, anti-inflammatory, and anticancer pathways
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability, while the carboxylic acid group could potentially enhance its water solubility, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of other pyrazole derivatives, this compound could potentially have a wide range of effects, depending on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by pH due to the presence of the carboxylic acid group .
properties
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFHZHYAHQEHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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